

Fenothiocarb formulation and application techniques for vegetable crops

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Compound of Interest

Compound Name: Fenothiocarb

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Fenothiocarb: Application Notes and Protocols for Vegetable Crops

Disclaimer: Publicly available scientific literature and regulatory information regarding the specific application of **fenothiocarb** on vegetable crops, including registered formulations, precise application rates, and pre-harvest intervals, are scarce. The following notes and protocols are based on the general principles of thiocarbamate insecticides and available data for structurally related compounds. Users must consult and adhere to the specific product label for any **fenothiocarb**-containing product legally registered for use on vegetables in their region.

Introduction

Fenothiocarb is a non-systemic thiocarbamate insecticide and acaricide. It is primarily used to control the egg and juvenile stages of various mite species. Its mode of action involves the disruption of the insect nervous system, leading to paralysis and death. This document provides an overview of its formulation, proposed application techniques, and detailed experimental protocols for efficacy, phytotoxicity, and residue analysis relevant to research and development for vegetable crops.

Chemical Properties of Fenothiocarb

Property	Value
IUPAC Name	S-(4-phenoxybutyl) dimethylcarbamothioate
Chemical Formula	C ₁₃ H ₁₉ NO ₂ S
Molar Mass	253.36 g/mol
Pesticide Type	Acaricide, Insecticide
Substance Group	Thiocarbamate
Mode of Action	Acetylcholinesterase (AChE) inhibitor

Formulation and Application Techniques

Due to the lack of specific formulation data for **fenothiocarb** on vegetables, this section provides illustrative examples based on a similar carbamate insecticide, fenobucarb, and the thiocarbamate, thiodicarb. These are intended as a guide for research purposes only.

Illustrative Formulation: Emulsifiable Concentrate (EC)

A common formulation for carbamate insecticides is the Emulsifiable Concentrate (EC). An example is a 50% EC formulation, similar to some fenobucarb products.^[1] This formulation allows the active ingredient to be mixed with water to form a stable emulsion for spray application.

Illustrative Application Rates for Vegetable Crops

The following table provides example application rates for other carbamate insecticides on select vegetable crops to serve as a starting point for experimental design. These are not direct recommendations for **fenothiocarb**.

Crop	Target Pest(s)	Illustrative Product	Example Application Rate (Product)	Example Application Rate (Active Ingredient)	Water Volume
Brinjal (Eggplant)	Shoot & Fruit Borer	Chlorpyrifos 50% EC	1000 ml/ha	500 g a.i./ha	500 - 1000 L/ha
Cotton, General Vegetables	Bollworms, Cutworms, Aphids, Leaf Miners	Thiodicarb	0.5 - 1.5 kg/ha (Foliar Spray)	Not Specified	Sufficient for full coverage
General Crops	Brown Plant Hopper, Green Leaf Hopper	Fenobucarb 50% EC	300 - 400 ml/acre	150 - 200 g a.i./acre	200 L/acre

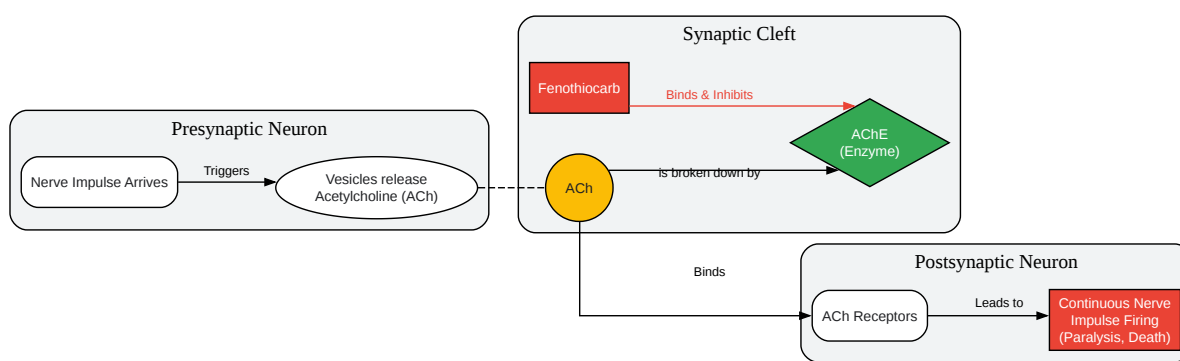
Source: Data adapted from publicly available information on related insecticides.[1][2] Rates must be determined experimentally for **fenothiocarb**.

Application Method

- **Preparation of Spray Solution:** Fill the spray tank with half the required volume of water. Add the measured amount of the EC formulation while agitating. Add the remaining water to reach the final volume and continue agitation to ensure a uniform emulsion.
- **Application Equipment:** Standard foliar spray equipment, such as hydraulic boom sprayers or knapsack sprayers, can be used. Nozzles should be selected to produce a fine to medium droplet size to ensure thorough coverage of all plant surfaces, including the undersides of leaves where mites often reside.
- **Timing of Application:** Application should be timed based on pest scouting and reaching economic threshold levels. For acaricides targeting eggs and juvenile stages, application at the first sign of infestation is critical.

Mode of Action: Acetylcholinesterase Inhibition

Fenothiocarb, like other carbamate insecticides, acts as an inhibitor of the enzyme acetylcholinesterase (AChE) at the synaptic junctions of the insect nervous system. Normally, AChE breaks down the neurotransmitter acetylcholine (ACh) after a nerve impulse has been transmitted, allowing the nerve to return to its resting state. By inhibiting AChE, **fenothiocarb** causes an accumulation of ACh in the synapse, leading to continuous nerve stimulation, tremors, paralysis, and ultimately, the death of the pest.



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*Fig 1: Signaling pathway of **Fenothiocarb**'s mode of action.*

Experimental Protocols

The following are detailed, generalized protocols for evaluating **fenothiocarb** on vegetable crops.

Protocol 1: Efficacy Bioassay Against Spider Mites

This protocol is designed to determine the effective concentration of a **fenothiocarb** formulation against a target mite pest, such as the two-spotted spider mite (*Tetranychus urticae*), on a vegetable crop like cucumber or tomato.

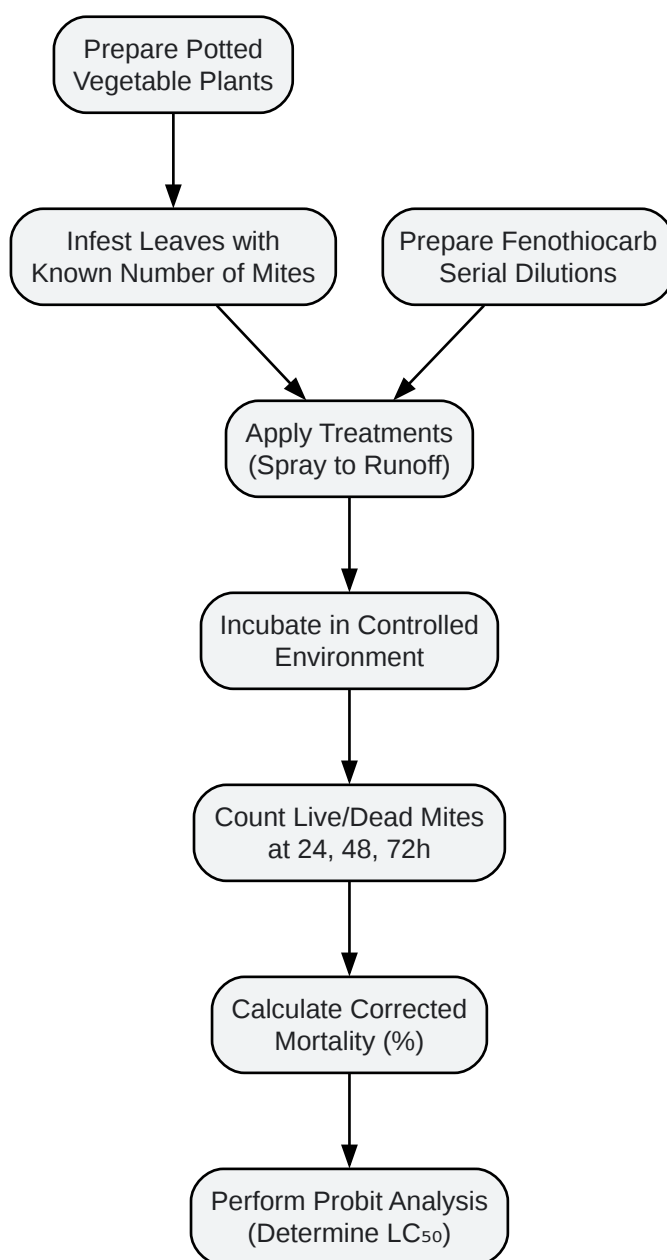
Materials:

- Potted vegetable plants (e.g., cucumber, tomato) at the 4-6 true leaf stage.
- A culture of the target spider mite species.
- **Fenothiocarb** formulation.
- Surfactant/adjuvant (if recommended).
- Pressurized spray chamber or hand sprayer.
- Stereomicroscope.
- Fine camel-hair brush.
- Petri dishes with moist filter paper.

Methodology:

- **Plant Preparation:** Select healthy, uniform plants. If necessary, isolate individual leaves by placing a lanolin ring at the base of the petiole to confine mites.
- **Mite Infestation:** Using a fine brush, transfer a known number of adult female mites (e.g., 20-30) onto each test leaf. Allow 24 hours for the mites to settle and begin oviposition.
- **Preparation of Test Solutions:** Prepare a series of dilutions of the **fenothiocarb** formulation in distilled water. Include a water-only control and a water-plus-surfactant control if a surfactant is used. Common concentration ranges for initial screening are logarithmic (e.g., 0.1, 1, 10, 100, 1000 mg a.i./L).
- **Application:** Spray the infested plants with the test solutions until runoff, ensuring complete coverage of both upper and lower leaf surfaces. Place treated plants in a controlled environment chamber (e.g., 25°C, 16:8 L:D photoperiod).
- **Data Collection:** At set intervals (e.g., 24, 48, and 72 hours) after treatment, count the number of live and dead mites on each leaf under a stereomicroscope. Mites that do not respond when prodded with a fine brush are considered dead.

- **Data Analysis:** Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula: $\text{Corrected \% Mortality} = [1 - (n \text{ in T after treatment} / n \text{ in C after treatment})] * 100$ Where 'n' is the number of live mites, 'T' is the treated group, and 'C' is the control group. Use probit analysis to determine the LC_{50} (lethal concentration to kill 50% of the population).



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Fig 2: Experimental workflow for an efficacy bioassay.

Protocol 2: Phytotoxicity Assessment

This protocol assesses potential damage to vegetable crops caused by the application of **fenothiocarb**.

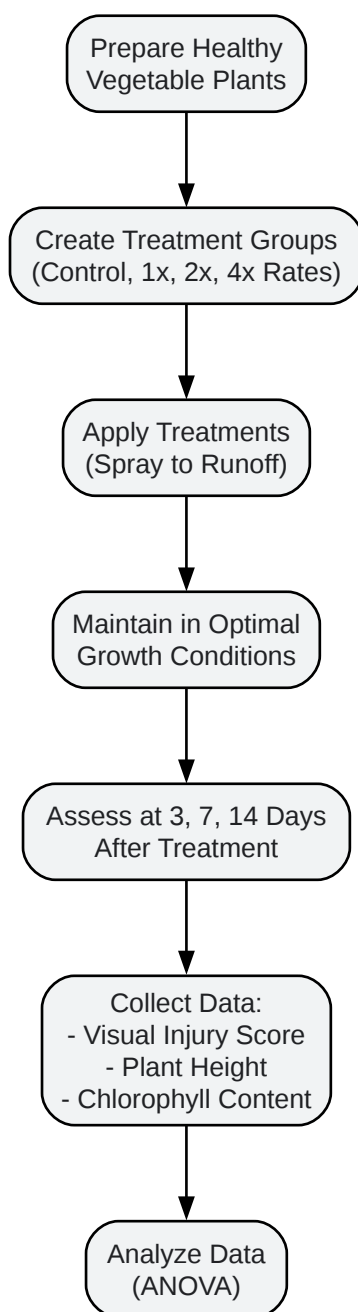
Materials:

- Healthy, young vegetable plants (e.g., tomato, cucumber) in pots.
- **Fenothiocarb** formulation.
- Hand sprayer.
- Ruler and/or digital calipers.
- Chlorophyll meter (e.g., SPAD meter).
- Phytotoxicity rating scale (see below).

Methodology:

- Plant Preparation: Use a sufficient number of plants to have at least 4-5 replicates per treatment.
- Treatment Groups: Prepare several concentrations of the **fenothiocarb** formulation, including the expected application rate (1x), a higher rate (e.g., 2x or 4x), and a water-only control.
- Application: Spray the plants to the point of runoff, ensuring complete coverage.
- Observation: Place plants in a greenhouse or growth chamber under optimal growing conditions. Observe the plants at 3, 7, and 14 days after treatment (DAT).
- Data Collection:
 - Visual Assessment: Rate each plant for signs of phytotoxicity using a 0-5 scale:
 - 0 = No visible injury.

- 1 = Slight leaf discoloration or chlorosis (<10% of foliage affected).
- 2 = Moderate chlorosis, some leaf spotting or marginal necrosis (11-25%).
- 3 = Significant necrosis and/or leaf distortion (26-50%).
- 4 = Severe necrosis, leaf drop, stunting (>50%).
- 5 = Plant death.
- Quantitative Measurements: Measure plant height, stem diameter, and leaf chlorophyll content (SPAD reading).
- Data Analysis: Use analysis of variance (ANOVA) to compare the means of the quantitative measurements between treatment groups.



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Fig 3: Workflow for phytotoxicity assessment.

Protocol 3: Residue Analysis in Vegetable Matrix

This protocol outlines a method for determining the residue of **fenothiocarb** in a vegetable matrix (e.g., tomato fruit, cucumber) using High-Performance Liquid Chromatography (HPLC). This method is adapted from a protocol for the related compound, fenobucarb.

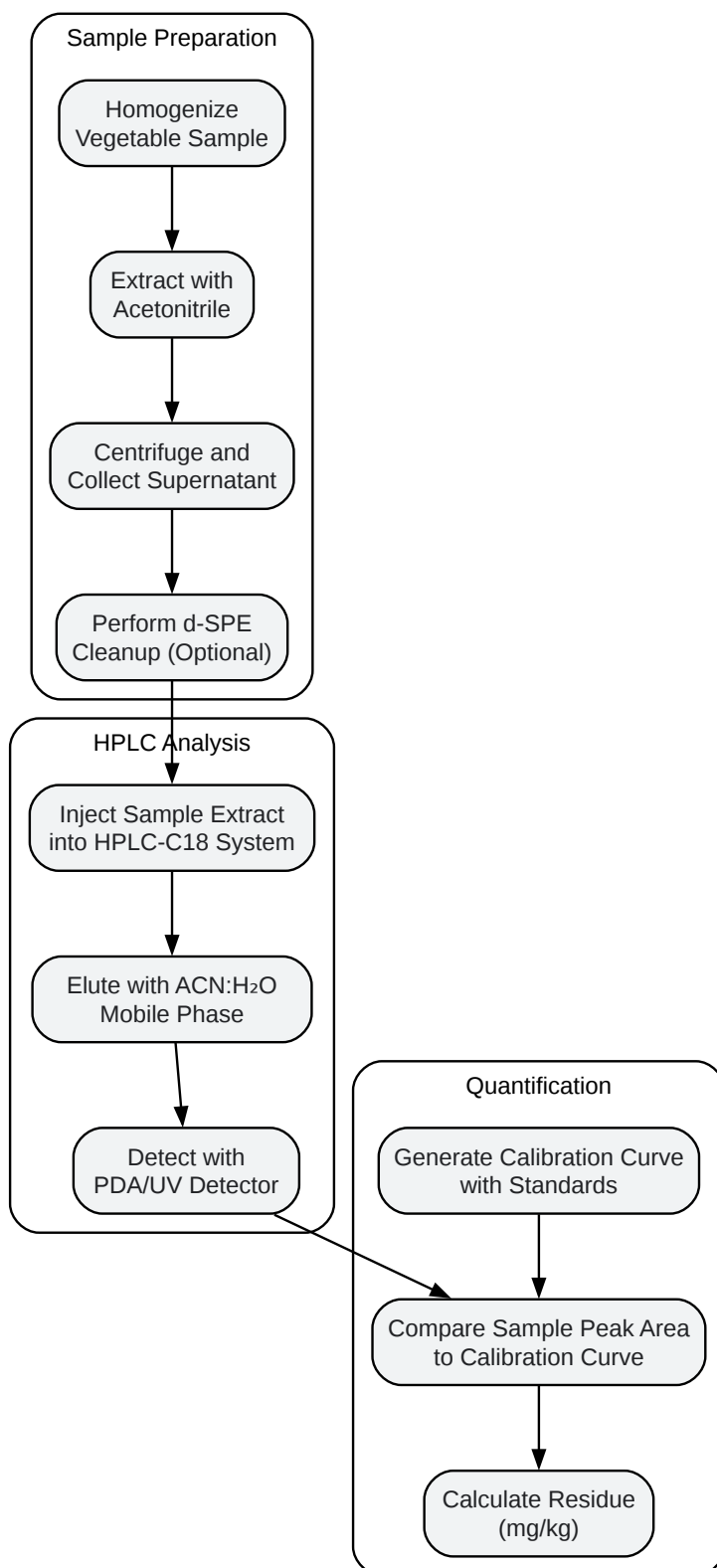
Materials:

- HPLC system with a PDA or UV detector.
- Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 μ m).
- Homogenizer/blender.
- Centrifuge.
- Solid Phase Extraction (SPE) cartridges (if cleanup is needed).
- Acetonitrile (HPLC grade).
- Water (HPLC grade).
- **Fenothiocarb** analytical standard.
- Vegetable samples (treated and untreated controls).

Methodology:

- Sample Preparation (Extraction):
 - Weigh 10-15 g of a homogenized vegetable sample into a centrifuge tube.
 - Add 20 mL of acetonitrile.
 - Homogenize at high speed for 2-3 minutes.
 - Centrifuge at 4000 rpm for 5 minutes.
 - Collect the supernatant (the acetonitrile extract).
- Sample Cleanup (Optional but Recommended):
 - If the matrix is complex (e.g., leafy greens), a cleanup step using d-SPE (dispersive solid-phase extraction) with PSA (primary secondary amine) and MgSO_4 may be necessary to remove interferences.

- HPLC Analysis:
 - Mobile Phase: An isocratic mobile phase of Acetonitrile:Water (e.g., 50:50, v/v) is a good starting point. The ratio should be optimized for **fenothiocarb**.
 - Flow Rate: 1.0 - 1.4 mL/min.
 - Column Temperature: 30-40°C.
 - Injection Volume: 20 µL.
 - Detection: Set the PDA/UV detector to the wavelength of maximum absorbance for **fenothiocarb**.
- Quantification:
 - Prepare a calibration curve using the **fenothiocarb** analytical standard at several concentrations (e.g., 0.05, 0.1, 0.5, 1.0, 5.0 mg/L).
 - Inject the prepared sample extracts into the HPLC system.
 - Quantify the **fenothiocarb** concentration in the samples by comparing the peak area to the calibration curve.
 - Calculate the final residue in mg/kg of the original sample weight.
 - Validate the method by determining the Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery percentage by spiking untreated samples with known amounts of the standard.



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Fig 4: General workflow for **fenothiocarb** residue analysis.

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